cyclopropanone oxime synthesis from cyclopropanone and hydroxylamine
cyclopropanone oxime synthesis from cyclopropanone and hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Cyclopropanone (B1606653) oxime (CAS 155045-16-2) is a fascinating and reactive molecule that holds potential as a versatile building block in organic synthesis.[1][2][3] The presence of a strained three-membered ring fused to an oxime functional group makes it an attractive precursor for the synthesis of novel spirocyclic and heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. The oxime moiety can be further functionalized or can participate in rearrangements, such as the Beckmann rearrangement, to yield lactams.
However, the synthesis of cyclopropanone oxime is not trivial. The parent ketone, cyclopropanone, is a highly labile compound due to significant ring strain, making it susceptible to ring-opening reactions with nucleophiles.[4] This inherent instability necessitates carefully controlled reaction conditions for its conversion to the corresponding oxime.
This guide aims to provide researchers with a practical framework for the synthesis of cyclopropanone oxime by adapting established procedures for less strained cyclic ketones.
Reaction Mechanism
The formation of an oxime from a ketone and hydroxylamine (B1172632) is a well-established condensation reaction. The reaction proceeds via a two-step mechanism involving nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime. The reaction is typically catalyzed by a weak acid or base.[5]
The detailed mechanism for the formation of cyclopropanone oxime is illustrated below:
Figure 1: Reaction mechanism for the formation of cyclopropanone oxime.
Experimental Protocols
As a direct and validated protocol for the synthesis of cyclopropanone oxime is not available in the literature, the following procedure is adapted from a reliable method for the synthesis of cyclopentanone (B42830) oxime. Researchers should consider this as a starting point and may need to optimize the conditions for their specific setup.
Adapted Protocol for Cyclopropanone Oxime Synthesis
Materials:
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Cyclopropanone (or a stable precursor/equivalent)
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Hydroxylamine hydrochloride (NH₂OH·HCl)
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Sodium acetate (B1210297) (CH₃COONa) or another suitable base (e.g., pyridine, sodium hydroxide)
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Ethanol (B145695) or another suitable solvent
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Deionized water
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Ethyl acetate (for extraction)
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
Equipment:
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer with heating plate
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Separatory funnel
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.2 equivalents) in a minimal amount of deionized water.
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Addition of Cyclopropanone: To the stirred solution, add a solution of cyclopropanone (1.0 equivalent) in ethanol. The use of a co-solvent like ethanol is recommended to ensure miscibility.
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Reaction: The reaction mixture is typically stirred at room temperature or gently heated to reflux (e.g., 50-60 °C) for 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration.
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Extraction: If no precipitate forms, remove the ethanol by rotary evaporation. Add deionized water to the residue and extract the aqueous layer three times with ethyl acetate.
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Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclopropanone oxime.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica (B1680970) gel.
Figure 2: General experimental workflow for the synthesis of cyclopropanone oxime.
Data Presentation
Due to the lack of specific quantitative data for the synthesis of cyclopropanone oxime, the following table summarizes the reaction conditions and yields for the synthesis of other, less strained, cyclic ketoximes to provide a comparative context.
| Ketone | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclobutanone | KOH | Water/Ethanol | Reflux | 1.5 | 48 | Adapted from[1] |
| Cyclopentanone | KOH | Water | Reflux | 1 | 85 | Adapted from[1] |
| Cyclohexanone | NaOAc | Water/Ethanol | 75 | 48 | ~70 | Adapted from[5] |
| 1-Cyclopropyl-ethanone | Pyridine | Ethanol | Reflux | 1-3 | N/A | [6] |
Table 1: Comparison of reaction conditions for the synthesis of various cyclic ketoximes.
Characterization of Cyclopropanone Oxime
Expected Spectroscopic Data:
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¹H NMR:
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Two multiplets in the upfield region (δ 0.5-1.5 ppm) corresponding to the diastereotopic methylene (B1212753) protons of the cyclopropane (B1198618) ring.
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A broad singlet in the downfield region (δ 8-10 ppm) for the oxime hydroxyl proton (-NOH).
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¹³C NMR:
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A signal for the sp²-hybridized carbon of the oxime (C=N) in the range of δ 160-170 ppm.
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Signals for the methylene carbons of the cyclopropane ring in the upfield region (δ 10-25 ppm).
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IR (Infrared Spectroscopy):
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A broad absorption band in the region of 3100-3400 cm⁻¹ corresponding to the O-H stretching of the oxime.
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A medium to weak absorption band around 1650-1690 cm⁻¹ for the C=N stretching vibration.
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C-H stretching vibrations for the cyclopropane ring around 3000-3100 cm⁻¹.
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Mass Spectrometry (MS):
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The molecular ion peak (M⁺) would be expected at m/z = 71.0371, corresponding to the molecular formula C₃H₅NO.
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Safety Considerations
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Cyclopropanone: As a highly strained and reactive ketone, cyclopropanone should be handled with extreme care in an inert atmosphere and at low temperatures. It is susceptible to polymerization and ring-opening reactions.
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Hydroxylamine: Hydroxylamine and its salts can be corrosive and are potent skin sensitizers. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
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Solvents: Organic solvents like ethanol and ethyl acetate are flammable. All heating should be conducted using a heating mantle and in a well-ventilated fume hood.
Conclusion
The synthesis of cyclopropanone oxime presents a unique challenge due to the high reactivity of the cyclopropanone precursor. This technical guide provides a comprehensive, albeit adapted, protocol for its preparation, based on established methods for similar cyclic ketones. The provided reaction mechanism, comparative data, and predicted characterization data serve as a valuable resource for researchers in organic synthesis and drug development. Further optimization of the reaction conditions will likely be necessary to achieve high yields and purity of this interesting and potentially useful synthetic intermediate.
References
[1] Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Academic Research Publishing Group. [5] ε-BENZOYLAMINOCAPROIC ACID. Organic Syntheses. [6] Synthesis Protocol for 1-Cyclopropyl-ethanone oxime: An Application Note. Benchchem. [2] Cyclopropanone, oxime 155045-16-2 wiki. Guidechem. [3] N-Cyclopropylidenehydroxylamine. PubChem. [4] Ketone. Wikipedia.
